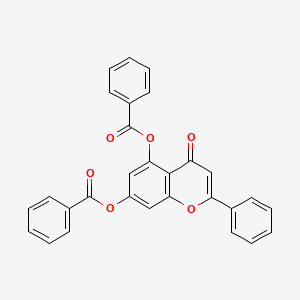
4H-1-Benzopyran-4-one, 5,7-bis(benzoyloxy)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate is a complex organic compound with the molecular formula C29H18O6. It belongs to the class of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
The synthesis of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate typically involves a multi-step process. One common method includes the reaction of substituted resorcinols with 2-benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . This reaction leads to the formation of the chromene ring system. Industrial production methods often utilize green chemistry approaches, such as using recyclable catalysts and reactions in aqueous media to reduce reaction time and byproducts .
Chemical Reactions Analysis
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, often using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate can be compared with other similar compounds, such as:
Coumarins: These compounds share a similar chromene ring structure and are known for their anticoagulant properties.
The uniqueness of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate lies in its specific substitution pattern and the presence of dibenzoate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
110865-06-0 |
|---|---|
Molecular Formula |
C29H18O6 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(5-benzoyloxy-4-oxo-2-phenylchromen-7-yl) benzoate |
InChI |
InChI=1S/C29H18O6/c30-23-18-24(19-10-4-1-5-11-19)34-25-16-22(33-28(31)20-12-6-2-7-13-20)17-26(27(23)25)35-29(32)21-14-8-3-9-15-21/h1-18H |
InChI Key |
XGEYPCLLAKGAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















